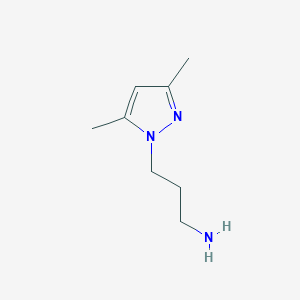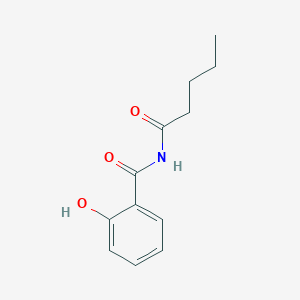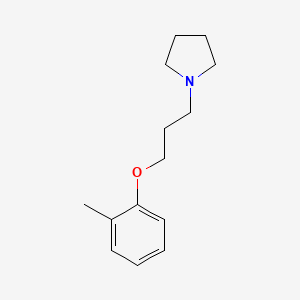
4-Oxo-4-(4-Pentylphenyl)butansäure
Übersicht
Beschreibung
4-Oxo-4-(4-pentylphenyl)butanoic acid is an organic compound with the molecular formula C15H20O3. It is characterized by the presence of a ketone group (oxo) and a carboxylic acid group (butanoic acid) attached to a phenyl ring substituted with a pentyl group.
Wissenschaftliche Forschungsanwendungen
4-Oxo-4-(4-pentylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-pentylphenyl)butanoic acid typically involves the reaction of 4-pentylbenzaldehyde with a suitable reagent to introduce the oxo and carboxylic acid functionalities. One common method is the Claisen condensation reaction, where 4-pentylbenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed and acidified to yield 4-Oxo-4-(4-pentylphenyl)butanoic acid .
Industrial Production Methods
Industrial production of 4-Oxo-4-(4-pentylphenyl)butanoic acid may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-4-(4-pentylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of 4-Oxo-4-(4-pentylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo and carboxylic acid groups play a crucial role in its reactivity and interactions with biological molecules. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-4-(4-phenylphenyl)butanoic acid
- 4-Oxo-4-(4-phenoxyphenyl)butanoic acid
- 4-Oxo-4-(4-pentyloxyphenyl)butanoic acid
Uniqueness
4-Oxo-4-(4-pentylphenyl)butanoic acid is unique due to the presence of the pentyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
IUPAC Name |
4-oxo-4-(4-pentylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIJXVJKUGJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366217 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64779-07-3 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
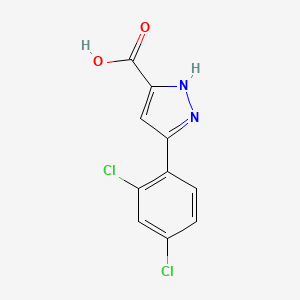

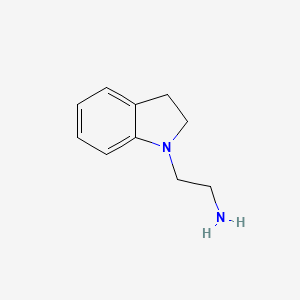
![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)
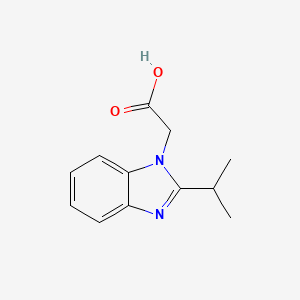



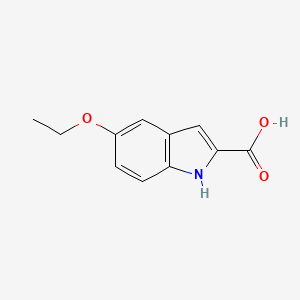

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
